molecular formula C24H25FNNaO4 B12417200 (3S,5R)-Fluvastatin-d7 (sodium)

(3S,5R)-Fluvastatin-d7 (sodium)

Cat. No.: B12417200
M. Wt: 440.5 g/mol
InChI Key: ZGGHKIMDNBDHJB-FXRWVFJKSA-M
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Description

(3S,5R)-Fluvastatin-d7 (sodium) is a deuterium-labeled version of fluvastatin, a synthetic drug from the class of statins. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. The deuterium labeling in (3S,5R)-Fluvastatin-d7 (sodium) is used to study the metabolism and pharmacokinetics of fluvastatin in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Fluvastatin-d7 (sodium) involves a seven-step procedure starting from aniline and [2H6] 2-bromopropane . The key steps include:

    Formation of the indole ring: Aniline reacts with [2H6] 2-bromopropane to form the indole ring structure.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.

    Formation of the heptanoic acid chain: The heptanoic acid chain is formed through a series of reactions involving oxidation and reduction steps.

    Deuterium labeling: Deuterium atoms are introduced at specific positions to achieve over 98% deuterium enrichment.

Industrial Production Methods

Industrial production of (3S,5R)-Fluvastatin-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents and catalysts is crucial for achieving the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-Fluvastatin-d7 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly used.

Major Products

The major products formed from these reactions include various derivatives of fluvastatin with modified functional groups, which can be used for further pharmacological studies.

Scientific Research Applications

(3S,5R)-Fluvastatin-d7 (sodium) has several scientific research applications:

Mechanism of Action

(3S,5R)-Fluvastatin-d7 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the drug’s metabolism and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which provides a valuable tool for studying the drug’s metabolism and pharmacokinetics in detail. This isotopic labeling allows researchers to track the drug’s behavior in biological systems more accurately compared to non-labeled versions.

Properties

Molecular Formula

C24H25FNNaO4

Molecular Weight

440.5 g/mol

IUPAC Name

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3,15D;

InChI Key

ZGGHKIMDNBDHJB-FXRWVFJKSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Origin of Product

United States

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